molecular formula C10H9ClO B13188050 2-Chloro-5-cyclopropylbenzaldehyde

2-Chloro-5-cyclopropylbenzaldehyde

Cat. No.: B13188050
M. Wt: 180.63 g/mol
InChI Key: OBSLBASKMCCVOI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-Chloro-5-cyclopropylbenzaldehyde is an organic compound with the molecular formula C₁₀H₉ClO and a molecular weight of 180.63 g/mol . It is a derivative of benzaldehyde, where the benzene ring is substituted with a chlorine atom at the second position and a cyclopropyl group at the fifth position. This compound is used primarily in research and development within the pharmaceutical and chemical industries.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Chloro-5-cyclopropylbenzaldehyde can be achieved through several methods. One common approach involves the Friedel-Crafts acylation of 2-chlorobenzaldehyde with cyclopropylcarbonyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl₃). The reaction typically occurs under anhydrous conditions and requires careful control of temperature to prevent side reactions .

Industrial Production Methods

Industrial production of this compound often involves similar synthetic routes but on a larger scale. The process may include additional steps for purification, such as recrystallization or distillation, to ensure the final product meets the required purity standards for its intended applications .

Chemical Reactions Analysis

Types of Reactions

2-Chloro-5-cyclopropylbenzaldehyde undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-Chloro-5-cyclopropylbenzaldehyde is utilized in various scientific research applications:

    Chemistry: It serves as an intermediate in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: The compound is used in the study of enzyme interactions and as a probe in biochemical assays.

    Medicine: Research into potential therapeutic agents often involves this compound as a building block for drug candidates.

    Industry: It is employed in the production of specialty chemicals and materials, including polymers and resins.

Mechanism of Action

The mechanism of action of 2-Chloro-5-cyclopropylbenzaldehyde depends on its specific application. In biochemical assays, it may interact with enzymes or receptors, altering their activity. The molecular targets and pathways involved can vary widely, but typically involve the formation of covalent or non-covalent bonds with the active sites of proteins or other biomolecules .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Chloro-5-cyclopropylbenzaldehyde is unique due to the presence of both the chlorine atom and the cyclopropyl group, which confer distinct steric and electronic properties. These features can enhance its reactivity and specificity in certain chemical and biological applications, making it a valuable compound in research and industrial processes .

Properties

Molecular Formula

C10H9ClO

Molecular Weight

180.63 g/mol

IUPAC Name

2-chloro-5-cyclopropylbenzaldehyde

InChI

InChI=1S/C10H9ClO/c11-10-4-3-8(7-1-2-7)5-9(10)6-12/h3-7H,1-2H2

InChI Key

OBSLBASKMCCVOI-UHFFFAOYSA-N

Canonical SMILES

C1CC1C2=CC(=C(C=C2)Cl)C=O

Origin of Product

United States

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